molecular formula C18H14F3NO B1306082 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol CAS No. 496947-30-9

2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol

Cat. No. B1306082
M. Wt: 317.3 g/mol
InChI Key: TWXZARYDNLBGFM-UHFFFAOYSA-N
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Description

Discovery and Anticancer Activity of Quinoline-Derived Trifluoromethyl Alcohols

The study titled "Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model" explores a novel class of quinoline-derived trifluoromethyl alcohols. These compounds were synthesized using an sp3-C–H functionalization strategy, combining methyl quinolines with trifluoromethyl ketones. The synthesized compounds were tested for their growth inhibition properties in a zebrafish embryo model. Among the compounds tested, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol showed potent anticancer activity with an LC50 value of 14.14 µM, surpassing the efficacy of cisplatin, a well-known anticancer drug. The study also assessed the toxicity of these compounds, with some showing increased cell death through apoptotic staining assays. This research provides a promising direction for the development of new anticancer agents .

Synthesis and Structural Analysis of a Quinolinol Compound

Another study, "Synthesis of 2-[(4-Chloro-phenylanine)-methyl]-quinolin-8-ol and Study on Its Structure," details the synthesis of a related quinolinol compound. The synthesis involved the condensation of 2-formyl-8-acetoxyquinoline with p-chloroaniline in ethanol at room temperature, followed by reduction with sodium borohydride in ice water. The resulting compound, 2-[(4-chloro-phenylamino)-methyl]-quinolin-8-ol, was characterized using FTIR and its molecular structure was determined by X-ray single crystal diffraction. The study found that the compound has a planar molecular structure and belongs to the orthorhombic P crystal system. The research provides valuable insights into the structural aspects of quinoline derivatives, which is essential for understanding their chemical behavior and potential therapeutic applications .

properties

IUPAC Name

2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO/c19-18(20,21)14-8-5-13(6-9-14)17(23)11-15-10-7-12-3-1-2-4-16(12)22-15/h1-10,17,23H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXZARYDNLBGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(C3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381207
Record name 2-(Quinolin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol

CAS RN

496947-30-9
Record name 2-(Quinolin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 496947-30-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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